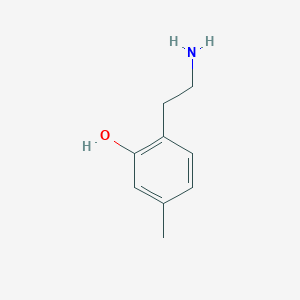

2-(2-Aminoethyl)-5-methylphenol

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-aminoethyl)-5-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4-5,10H2,1H3 |

InChI Key |

ZPVWLNYPIMSBBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CCN)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

- Starting Materials: This method typically starts from 3-hydroxy-4-nitro-5-methylbenzaldehyde or related nitro-phenol derivatives.

- Process: The nitro group is first reduced to an amino group, followed by reductive amination with ethylene derivatives to introduce the 2-aminoethyl side chain.

- Catalysts and Conditions: Common reductive agents include hydrogen with palladium catalysts or chemical reductants like sodium borohydride in the presence of amine sources.

- Advantages: This method allows for selective introduction of the aminoethyl group while preserving the phenol and methyl substituents.

- Reference: Patent literature describes the preparation of 2-amino-5-aminomethyl-phenol derivatives via reductive amination of nitro-phenol precursors.

Nucleophilic Substitution Route

- Starting Materials: 2-Amino-5-methylphenol is reacted with alkyl halides such as 3-(chloromethyl)-9-ethyl-9H-carbazole or similar compounds.

- Process: Under acidic conditions, nucleophilic substitution occurs where the amino group attacks the electrophilic carbon of the alkyl halide, forming the aminoethyl linkage.

- Reaction Conditions: Refluxing for several hours in acidic media enhances the yield, although the reaction can proceed in neutral or basic media with lower efficiency.

- Product Confirmation: The products are characterized by GC-MS, confirming the molecular formula and mass.

- Applications: This method is used to prepare derivatives for biological activity screening, including antibacterial compounds.

- Reference: Experimental procedures involving refluxing 2-amino-5-methylphenol with chloromethyl derivatives under acidic conditions have been reported, yielding various derivatives confirmed by GC-MS.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Aminoethyl)-5-methylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal complexes.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-5-methylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Aminoethyl)-5-methylphenol with key analogs based on substituent positions, molecular properties, and applications:

Key Observations:

Aminoethyl vs. Direct Amino Groups: this compound’s aminoethyl chain increases flexibility and hydrogen-bonding capacity compared to 2-amino-5-methylphenol, where the amino group is directly attached to the ring. This difference impacts solubility and interaction with biological targets . The hydroxyethylamino group in 5-(2-hydroxyethylamino)-2-methylphenol introduces additional hydrogen-bonding sites, making it suitable for cosmetic formulations .

The phenyl acetate group in 2-(2-Aminoethyl)phenyl acetate reduces polarity, altering its pharmacokinetic profile compared to phenolic analogs .

Applications: Cosmetics: 2-Amino-5-methylphenol and 5-(2-hydroxyethylamino)-2-methylphenol are used in hair dyes and UV stabilizers due to their redox properties and stability .

Q & A

Q. Material design implications :

- Coordination polymers : Leverage amine and phenol moieties to bind transition metals (e.g., Cu²⁺) for catalytic or sensing applications.

- Supramolecular assemblies : Tailor solubility via alkyl chain modifications for organic electronics or drug delivery systems.

What strategies are effective in analyzing the bioactivity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

Methodological framework :

Target selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosinase, catechol-O-methyltransferase).

In vitro assays :

- UV-Vis kinetics : Monitor substrate depletion at λ = 280 nm (phenolic intermediates).

- IC₅₀ determination : Use dose-response curves (0.1–100 µM) with positive controls (e.g., kojic acid for tyrosinase).

Molecular docking (AutoDock Vina) : Simulate binding poses; validate with MD simulations (NAMD, 50 ns) to assess stability of hydrogen bonds (e.g., –OH⋯His263 in tyrosinase) .

Data interpretation : Correlate inhibition potency (e.g., IC₅₀ = 12 µM) with electronic effects (Hammett σₚ values) of substituents on the phenol ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.